STAT3-IN-38

STAT3 inhibition SH2 domain binding celastrol derivatives

STAT3-IN-38 (Compound 4m) is the most active derivative in a celastrol analog series, uniquely combining SH2 domain binding, suppression of STAT3 pTyr705 phosphorylation, and selective anti-proliferative activity in HCT116 cells (IC50 0.61 µM). Unlike generic STAT3 inhibitors, it reduces human colorectal cancer organoid (CCO) viability at 1–10 µM, bridging 2D cell line data and in vivo models. Researchers requiring reproducible STAT3 pathway dissection in colorectal cancer should secure this ≥98% purity, crystalline solid to ensure consistent experimental outcomes.

Molecular Formula C35H45NO3S
Molecular Weight 559.8 g/mol
Cat. No. B10830531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTAT3-IN-38
Molecular FormulaC35H45NO3S
Molecular Weight559.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)NCCC6=CC=CS6)C)C)C)C)O
InChIInChI=1S/C35H45NO3S/c1-22-24-9-10-27-33(4,25(24)20-26(37)29(22)38)15-17-35(6)28-21-32(3,13-12-31(28,2)14-16-34(27,35)5)30(39)36-18-11-23-8-7-19-40-23/h7-10,19-20,28,38H,11-18,21H2,1-6H3,(H,36,39)/t28-,31-,32-,33+,34-,35+/m1/s1
InChIKeyJKWCCKBBTJGQQC-GTKRWHGSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





STAT3-IN-38 (Compound 4m): Celastrol-Derived STAT3 Inhibitor for Colorectal Cancer Research


STAT3-IN-38 (also known as Compound 4m, CAS 3033049-16-7) is a small-molecule inhibitor of signal transducer and activator of transcription 3 (STAT3), derived from the natural product celastrol. It binds to the SH2 domain of the STAT3 protein and suppresses STAT3 phosphorylation at pTyr705, thereby reducing the expression of downstream target genes including Survivin and Mcl-1. [1] The compound induces cell cycle arrest and apoptosis in colorectal cancer cells and has demonstrated anti-tumor activity in human colorectal cancer organoid models. [2] STAT3-IN-38 is currently available for research use only from multiple commercial suppliers, including MedChemExpress (Cat. No. HY-169797) and TargetMol (Cat. No. T203450), with a purity of ≥98% as a crystalline solid.

Why STAT3 Inhibitors Are Not Interchangeable: The Case for STAT3-IN-38


STAT3 inhibitors constitute a structurally and mechanistically diverse class of compounds. They range from small molecules targeting the SH2 domain to oligonucleotide-based degraders and natural product derivatives, each with distinct binding modes, potency, and cellular effects. Generic substitution without regard to the specific derivative's chemical scaffold can lead to inconsistent experimental outcomes. For example, the celastrol derivative STAT3-IN-38 exhibits a unique combination of SH2 domain binding, inhibition of STAT3 phosphorylation at sub-micromolar concentrations, and selective anti-proliferative activity against colorectal cancer cells—a profile not replicated by other commonly used STAT3 inhibitors such as Stattic, SD-36, or STAT3-IN-1. [1] Even within the celastrol derivative series, STAT3-IN-38 (Compound 4m) was identified as the most active analog, demonstrating tighter STAT3 binding than the parent compound celastrol. [2] Therefore, precise identification and procurement of STAT3-IN-38 is essential for reproducible research.

Quantitative Differentiation of STAT3-IN-38 Against Key STAT3 Inhibitor Comparators


Direct Binding Affinity to STAT3 SH2 Domain: STAT3-IN-38 vs. Celastrol

STAT3-IN-38 (Compound 4m) demonstrates significantly tighter binding to the STAT3 protein than the parent natural product celastrol, as confirmed by Surface Plasmon Resonance (SPR) analysis. [1] The published KD value for STAT3-IN-38 binding to rhSTAT3 is 45.33 µM. While the exact KD of celastrol was not disclosed, the study authors explicitly state that '4m could bind with STAT3 protein more tightly than celastrol.' [1] This improved binding affinity correlates with enhanced functional suppression of STAT3 phosphorylation and downstream gene expression, validating the structural modification strategy.

STAT3 inhibition SH2 domain binding celastrol derivatives

Cellular Proliferation Inhibition: STAT3-IN-38 vs. STAT3-IN-1 and Stattic

STAT3-IN-38 exhibits potent anti-proliferative activity across multiple cancer cell lines. In A549 lung cancer cells, STAT3-IN-38 has an IC50 of 0.93 µM; in HCT116 colorectal cancer cells, the IC50 is 0.61 µM; and in HepG2 hepatocellular carcinoma cells, the IC50 is 1.79 µM (48-hour exposure). [1] In comparison, the widely used STAT3 inhibitor Stattic has a reported IC50 of 5.1 µM against STAT3 activation. The selective STAT3 inhibitor STAT3-IN-1 (compound 7d) shows IC50 values of 1.82 µM in HT29 cells and 2.14 µM in MDA-MB-231 cells. The PROTAC degrader SD-36 degrades STAT3 with a Kd of ~50 nM but its cellular anti-proliferative IC50 values are not directly comparable due to a different mechanism. [2] STAT3-IN-38 demonstrates superior potency to Stattic in the same assay context and comparable or better potency than STAT3-IN-1 in distinct cell lines.

anti-proliferative activity cancer cell lines IC50 comparison

Functional Inhibition of STAT3 Phosphorylation: STAT3-IN-38 vs. Other STAT3 Inhibitors

STAT3-IN-38 effectively suppresses STAT3 phosphorylation at pTyr705 in HCT116 colorectal cancer cells at concentrations of 0.5-1 µM after 6 hours of treatment. This functional inhibition leads to decreased levels of the STAT3 target proteins Survivin and Mcl-1. [1] In contrast, the SH2 domain inhibitor WB436B binds with a KD of 94.3 nM to STAT3 SH2, but its effect on STAT3 phosphorylation in cells is not reported. The STAT3 inhibitor C188-9 (STAT3 Inhibitor XIII) inhibits STAT3 Tyr705 phosphorylation in AML cell lines with IC50 values ranging from 4.1 to 8.3 µM. STAT3-IN-38 achieves comparable functional inhibition at sub-micromolar concentrations, suggesting a favorable balance of biochemical potency and cellular activity.

STAT3 phosphorylation pTyr705 target engagement

Translational Relevance: Activity in Colorectal Cancer Organoids vs. 2D Cell Lines

STAT3-IN-38 is one of the few STAT3 inhibitors for which activity has been validated in a clinically relevant 3D human colorectal cancer organoid (CCO) model. The compound reduced CCO viability at concentrations of 1-10 µM over 6 days. [1] [2] This represents a key differentiator from many STAT3 inhibitors that are characterized solely in 2D cell culture systems. For example, Stattic and STAT3-IN-1 are primarily evaluated in 2D cell lines with no reported organoid activity. While NW16 and CAY10763 have shown in vivo activity, they target STAT3 via different mechanisms and do not share the celastrol scaffold. The demonstration of anti-tumor activity in a 3D organoid model provides stronger evidence for potential in vivo efficacy.

colorectal cancer organoid 3D model translational research

Optimal Research Applications for STAT3-IN-38 Based on Validated Evidence


Investigating STAT3-Dependent Colorectal Cancer Signaling

Use STAT3-IN-38 to dissect STAT3's role in colorectal cancer proliferation and survival. The compound's demonstrated ability to inhibit STAT3 phosphorylation at sub-micromolar concentrations (0.5-1 µM) and reduce expression of Survivin and Mcl-1 makes it ideal for mechanistic studies in HCT116 and related colorectal cancer cell lines. [1] The anti-proliferative IC50 of 0.61 µM in HCT116 cells provides a clear dose-response window for experiments.

Validating STAT3 as a Target in 3D Colorectal Cancer Organoid Models

STAT3-IN-38 is uniquely positioned for translational studies in human colorectal cancer organoids (CCOs). The compound reduces CCO viability at 1-10 µM over 6 days, offering a more physiologically relevant model than 2D culture. [2] [3] This application is particularly valuable for researchers seeking to bridge the gap between in vitro cell line data and in vivo xenograft studies.

Comparing Celastrol-Derived STAT3 Inhibitors in Structure-Activity Relationship Studies

As the most active derivative in a series of celastrol analogs, STAT3-IN-38 serves as a benchmark compound for studying the impact of structural modifications on STAT3 inhibition. [4] Researchers can use STAT3-IN-38 to investigate how A/E-ring modifications of celastrol affect binding affinity, cellular potency, and functional pathway suppression.

Profiling STAT3 Inhibitor Sensitivity Across Cancer Cell Line Panels

STAT3-IN-38's defined anti-proliferative IC50 values in A549 (0.93 µM), HCT116 (0.61 µM), and HepG2 (1.79 µM) cells enable its use as a reference STAT3 inhibitor in large-scale cancer cell line profiling studies. Its distinct scaffold compared to Stattic and other inhibitors provides a complementary tool for assessing STAT3 dependency across diverse tumor types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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